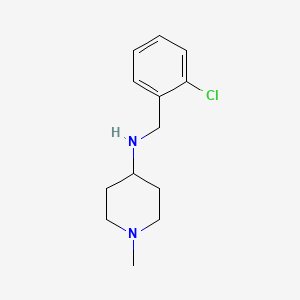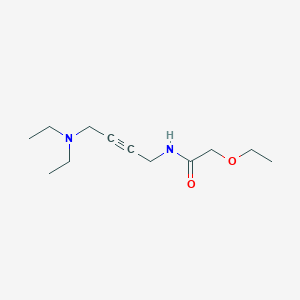
1-(4-etilfenil)-3-(1-(2-metoxietil)-1H-indol-3-il)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Aplicaciones Científicas De Investigación
1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Métodos De Preparación
The synthesis of 1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves several steps. Typically, the process begins with the preparation of the indole derivative, followed by the introduction of the urea group. Common synthetic routes include:
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Urea Formation: The urea linkage is introduced by reacting the indole derivative with an isocyanate or by using phosgene and an amine.
Industrial production methods often involve optimizing these reactions for higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the indole nitrogen or the urea nitrogen, using reagents like alkyl halides or acyl chlorides.
Mecanismo De Acción
The mechanism of action of 1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the substrate or by binding to the active site, thereby blocking the enzyme’s function. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparación Con Compuestos Similares
1-(4-ethylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can be compared with similar compounds such as:
1-(4-ethylphenyl)-3-(1H-indol-3-yl)urea: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
1-(4-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea: The methyl group instead of the ethyl group can influence the compound’s reactivity and interaction with molecular targets.
1-(4-ethylphenyl)-3-(1-(2-hydroxyethyl)-1H-indol-3-yl)urea: The hydroxyethyl group can introduce different hydrogen bonding interactions, potentially altering the compound’s properties.
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-3-15-8-10-16(11-9-15)21-20(24)22-18-14-23(12-13-25-2)19-7-5-4-6-17(18)19/h4-11,14H,3,12-13H2,1-2H3,(H2,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOQLCBBZNWFET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/new.no-structure.jpg)

![1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine](/img/structure/B2376410.png)

![3-(ethylsulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2376412.png)


![6-Benzyl-8-(4-methoxybenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2376415.png)
![Methyl 2-(6-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2376419.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2376421.png)
![2,3-dimethoxy-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2376422.png)
![(E)-1-(4-chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2376424.png)
